REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:18][CH2:17][C:12]3(OCC[O:13]3)[CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[F:8].C1(C)C=CC=CC=1>C(O)=O>[F:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:10][CH2:11][C:12](=[O:13])[CH2:17][CH2:18]2)[CH:5]=[CH:6][C:7]=1[F:8]
|
Name
|
8-(3,4-difluorophenyl)-1,4-dioxaspiro[4.5]decane
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Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)C1CCC2(OCCO2)CC1
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
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Type
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CUSTOM
|
Details
|
was stirred for 18 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The formic acid phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 30 ml of toluene each time
|
Type
|
WASH
|
Details
|
The combined toluene phase was washed neutral with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1F)C1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |